

Application Notes and Protocols for AZD-4818 in Primary Human Cell Cultures

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Compound of Interest

Compound Name: AZD-4818

Cat. No.: B1666219

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Introduction

AZD-4818 is a potent and orally active antagonist of the C-C chemokine receptor 1 (CCR1).[1] CCR1 is a key receptor in the inflammatory cascade, primarily expressed on the surface of various immune cells, including monocytes, macrophages, neutrophils, T-cells, and dendritic cells.[2] Its natural ligands, such as macrophage inflammatory protein-1 α (MIP-1 α or CCL3) and RANTES (CCL5), are potent chemoattractants that mediate the recruitment of these cells to sites of inflammation.[3] By blocking the interaction of these chemokines with CCR1, **AZD-4818** inhibits the downstream signaling pathways responsible for inflammatory cell migration and activation. This mechanism of action makes **AZD-4818** a valuable tool for investigating inflammatory processes and a potential therapeutic agent for inflammatory diseases such as chronic obstructive pulmonary disease (COPD).[4][5]

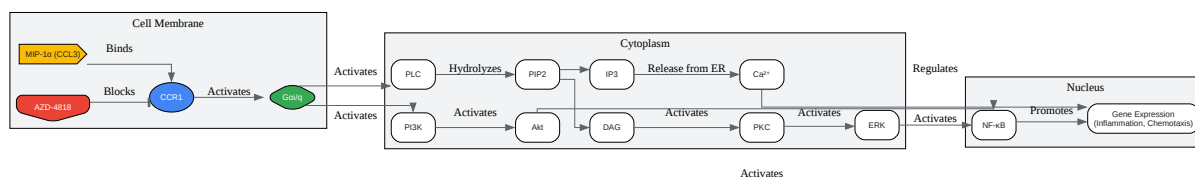
These application notes provide detailed protocols for the use of **AZD-4818** in primary human cell cultures to study its effects on key cellular functions involved in inflammation.

Mechanism of Action and Signaling Pathway

AZD-4818 is a selective antagonist of CCR1, a G protein-coupled receptor (GPCR). The binding of chemokines like MIP-1 α to CCR1 initiates a conformational change in the receptor, leading to the activation of intracellular G proteins. This, in turn, triggers a cascade of downstream signaling events, including:

- **Calcium Mobilization:** Activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm.
- **MAPK Pathway Activation:** Activation of extracellular signal-regulated kinases (ERK1/2) and other mitogen-activated protein kinases (MAPKs).
- **PI3K/Akt Pathway Activation:** Activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation.
- **NF-κB Activation:** Activation of the transcription factor nuclear factor-kappa B (NF-κB), which upregulates the expression of pro-inflammatory genes.

AZD-4818, by blocking the initial ligand-receptor interaction, prevents the initiation of this signaling cascade, thereby inhibiting the chemotactic response and activation of inflammatory cells.



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Caption: Simplified CCR1 Signaling Pathway and the inhibitory action of **AZD-4818**.

Data Presentation

While specific IC50 values for **AZD-4818** in primary human cell cultures are not readily available in the public domain, the following table provides an illustrative template for how such data could be presented. Researchers should determine these values empirically for their specific primary cell type and assay conditions. For reference, other small molecule CCR1 antagonists have demonstrated IC50 values in the low nanomolar range in similar assays.

Assay Type	Primary Human Cell Type	Stimulus	Illustrative IC50 (nM) for a CCR1 Antagonist
Chemotaxis Assay	Monocytes	MIP-1 α (10 ng/mL)	5 - 20
Calcium Mobilization	Monocytes	MIP-1 α (10 ng/mL)	1 - 10
Chemotaxis Assay	Neutrophils	MIP-1 α (10 ng/mL)	10 - 50
MIP-1 α Binding Assay	Monocytes	Radiolabeled MIP-1 α	0.5 - 5

Experimental Protocols

Isolation of Primary Human Monocytes from Peripheral Blood

This protocol describes the isolation of monocytes from human peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation followed by negative selection.

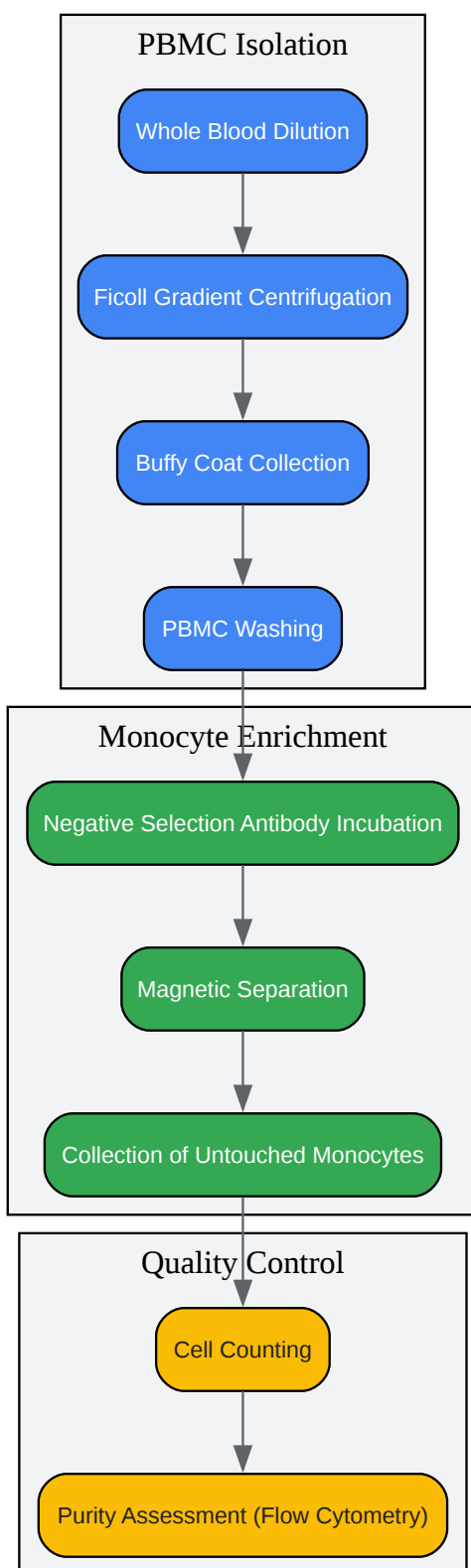
Materials:

- Whole blood collected in EDTA tubes
- Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺ free
- Ficoll-Paque™ PLUS
- Human Monocyte Isolation Kit (negative selection, e.g., from Miltenyi Biotec or Stemcell Technologies)
- RPMI-1640 medium

- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- 50 mL conical tubes
- Serological pipettes
- Centrifuge

Protocol:

- Dilute the whole blood 1:1 with PBS.
- Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a 50 mL conical tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer (buffy coat) undisturbed at the plasma-Ficoll interface.
- Collect the buffy coat layer and transfer to a new 50 mL conical tube.
- Wash the cells by adding PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
- Discard the supernatant and resuspend the cell pellet in PBS.
- Count the cells and proceed with monocyte isolation using a negative selection kit according to the manufacturer's instructions. This typically involves incubating the cells with an antibody cocktail that labels non-monocytes, followed by magnetic separation.
- The resulting untouched monocytes are ready for use in downstream applications. Assess purity using flow cytometry by staining for CD14.



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Caption: Workflow for the isolation of primary human monocytes.

Monocyte Chemotaxis Assay

This protocol describes a transwell migration assay to evaluate the effect of **AZD-4818** on monocyte chemotaxis towards MIP-1 α .

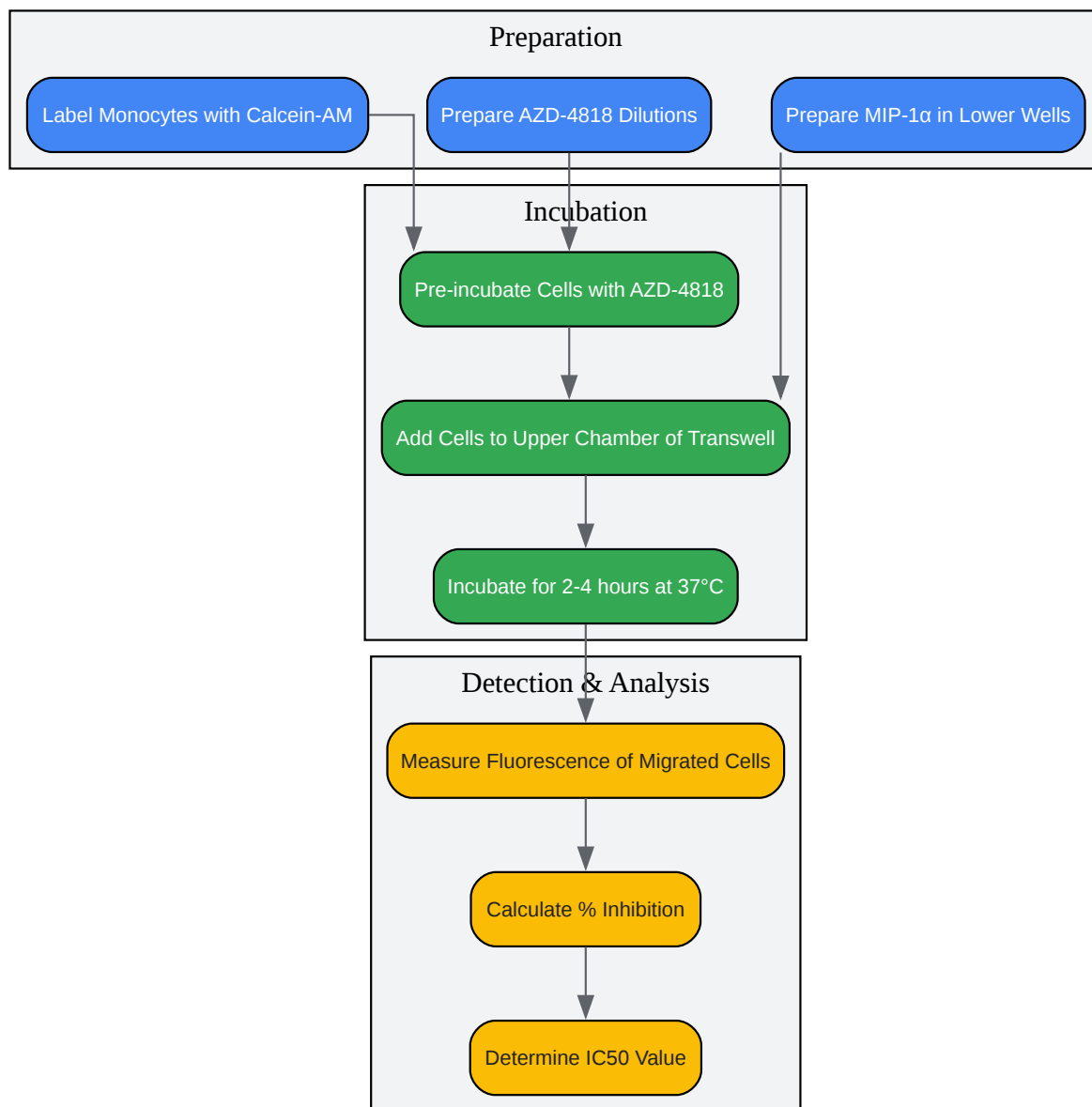
Materials:

- Isolated primary human monocytes
- Chemotaxis assay buffer (e.g., HBSS with 0.1% BSA)
- Recombinant human MIP-1 α
- **AZD-4818**
- Transwell inserts with 5 μ m pore size for 24-well plates
- 24-well tissue culture plates
- Calcein-AM (for cell labeling)
- Fluorescence plate reader

Protocol:

- Cell Preparation:
 - Resuspend isolated monocytes in chemotaxis assay buffer at a concentration of 1×10^6 cells/mL.
 - Label the cells with Calcein-AM according to the manufacturer's instructions (typically 1 μ M for 30 minutes at 37°C).
 - Wash the cells twice with assay buffer to remove excess dye and resuspend at a final concentration of 2×10^6 cells/mL.
- Assay Setup:
 - Prepare a serial dilution of **AZD-4818** in chemotaxis assay buffer.

- In the lower wells of the 24-well plate, add 600 μ L of assay buffer containing MIP-1 α (e.g., 10 ng/mL). Include control wells with buffer only (negative control) and MIP-1 α without inhibitor (positive control).
- Pre-incubate the Calcein-AM labeled monocytes with the various concentrations of **AZD-4818** (or vehicle control) for 30 minutes at 37°C.
- Place the transwell inserts into the wells of the 24-well plate.
- Add 100 μ L of the pre-incubated cell suspension (2×10^5 cells) to the upper chamber of each transwell insert.
- Incubation and Detection:
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
 - After incubation, carefully remove the transwell inserts.
 - Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader with appropriate filter settings for Calcein-AM (excitation ~485 nm, emission ~520 nm).
- Data Analysis:
 - Calculate the percentage of inhibition for each **AZD-4818** concentration compared to the positive control (MIP-1 α alone).
 - Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC₅₀ value using a non-linear regression curve fit.



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Caption: Workflow for a monocyte chemotaxis assay using a transwell system.

Disclaimer

This document is intended for research use only. The protocols and information provided are based on currently available scientific literature. Researchers should optimize these protocols for their specific experimental conditions. **AZD-4818** is a research compound and should be handled in accordance with safety guidelines.

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